N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyano and methoxyethyl group, as well as a pyrazolylmethyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-[(1H-pyrazol-1-yl)methyl]benzoic acid with 1-cyano-2-methoxyethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzamide core allows for various substitution reactions, where different substituents can be introduced using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The cyano and methoxyethyl groups, along with the pyrazolylmethyl substituent, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide
- N-(1-cyano-2-ethoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide
- N-(1-cyano-2-methoxyethyl)-4-[(1H-imidazol-1-yl)methyl]benzamide
Uniqueness
N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity, while the pyrazolylmethyl substituent provides additional sites for interaction with molecular targets.
Properties
IUPAC Name |
N-(1-cyano-2-methoxyethyl)-4-(pyrazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-11-14(9-16)18-15(20)13-5-3-12(4-6-13)10-19-8-2-7-17-19/h2-8,14H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTCQFUMIOZYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)NC(=O)C1=CC=C(C=C1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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